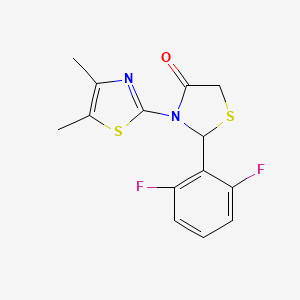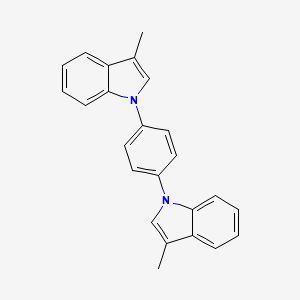![molecular formula C14H8N2S2 B14179040 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline CAS No. 922145-22-0](/img/structure/B14179040.png)
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is a heterocyclic compound that features a fused ring system combining thiophene and quinoxaline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline typically involves the coupling of 2-haloquinoxalines with functionally substituted alkynes, followed by cyclization reactions. For example, the palladium (0)-catalyzed coupling of 2-haloquinoxalines with alkynes, followed by bromination and reaction with disodium trithiocarbonate, can yield the desired thienoquinoxaline derivatives . Another method involves the use of microwave-assisted reactions in xylene to achieve the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate (III) in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acyl chlorides for acylation.
Major Products
The major products formed from these reactions include various substituted thienoquinoxaline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug design and development due to its unique electronic properties.
Industry: Utilized in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells
作用機序
The mechanism of action of 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is primarily related to its electronic properties. The compound can participate in charge transfer processes, making it suitable for use in electronic devices. The presence of the thiophene and quinoxaline moieties allows for extended π-conjugation, which facilitates efficient charge transport and enhances the material’s electronic performance .
類似化合物との比較
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another heterocyclic compound with similar electronic properties and applications in organic electronics.
Thieno[3,2-b]thiophene: A related compound with applications in semiconductors and optoelectronic devices.
2,3-Di(thiophen-2-yl)quinoxaline:
Uniqueness
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is unique due to its specific fused ring system, which provides a distinct electronic structure and properties. This uniqueness makes it particularly valuable for applications requiring high charge mobility and stability, such as in advanced organic electronic devices.
特性
CAS番号 |
922145-22-0 |
|---|---|
分子式 |
C14H8N2S2 |
分子量 |
268.4 g/mol |
IUPAC名 |
2-thiophen-2-ylthieno[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H8N2S2/c1-2-5-10-9(4-1)15-11-8-13(18-14(11)16-10)12-6-3-7-17-12/h1-8H |
InChIキー |
WCDNNBVWPJPKBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C=C(SC3=N2)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


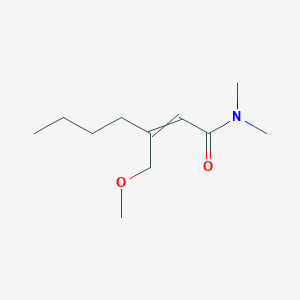


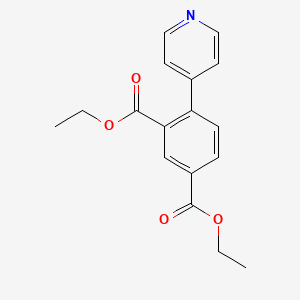
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
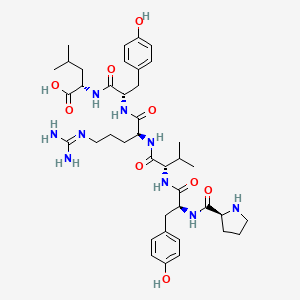

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
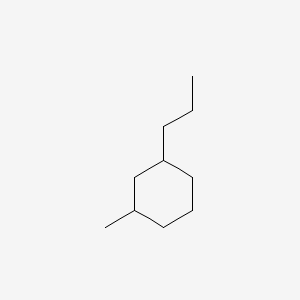
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
